molecular formula C17H24N2O B5333386 (4-ALLYLPIPERAZINO)(MESITYL)METHANONE

(4-ALLYLPIPERAZINO)(MESITYL)METHANONE

Cat. No.: B5333386
M. Wt: 272.4 g/mol
InChI Key: RPHWNCIIWRVVJL-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(MESITYL)METHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ALLYLPIPERAZINO)(MESITYL)METHANONE typically involves the reaction of 4-allylpiperazine with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-ALLYLPIPERAZINO)(MESITYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(MESITYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(MESITYL)METHANONE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: (4-ALLYLPIPERAZINO)(MESITYL)METHANONE stands out due to its unique combination of the allyl and mesityl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-5-6-18-7-9-19(10-8-18)17(20)16-14(3)11-13(2)12-15(16)4/h5,11-12H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHWNCIIWRVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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